2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)aceticacid
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Overview
Description
2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid is a complex organic compound that features a piperidine ring, a tert-butoxy group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by alkylation with a suitable electrophile to introduce the oxopropyl group. The final step involves deprotection and acylation to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove protecting groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
Uniqueness
What sets 2-(4-(((3-(tert-Butoxy)-3-oxopropyl)amino)methyl)piperidin-1-yl)acetic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in both research and industrial applications .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
2-[4-[[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C15H28N2O4/c1-15(2,3)21-14(20)4-7-16-10-12-5-8-17(9-6-12)11-13(18)19/h12,16H,4-11H2,1-3H3,(H,18,19) |
InChI Key |
CIIVLNKANWHXAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCNCC1CCN(CC1)CC(=O)O |
Origin of Product |
United States |
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